molecular formula C15H16N2O4S B7498101 N-benzyl-5-(cyclopropylsulfamoyl)furan-2-carboxamide

N-benzyl-5-(cyclopropylsulfamoyl)furan-2-carboxamide

Cat. No.: B7498101
M. Wt: 320.4 g/mol
InChI Key: ATPRFCITKABNQI-UHFFFAOYSA-N
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Description

N-benzyl-5-(cyclopropylsulfamoyl)furan-2-carboxamide is a compound that belongs to the class of furan derivatives. Furan derivatives are known for their wide range of biological and pharmacological activities, making them valuable in medicinal chemistry

Preparation Methods

The synthesis of N-benzyl-5-(cyclopropylsulfamoyl)furan-2-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

N-benzyl-5-(cyclopropylsulfamoyl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: Reduction of the carboxamide group can lead to the formation of corresponding amines.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

    Hydrolysis: The carboxamide group can be hydrolyzed to form carboxylic acids and amines.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydride.

Scientific Research Applications

N-benzyl-5-(cyclopropylsulfamoyl)furan-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-benzyl-5-(cyclopropylsulfamoyl)furan-2-carboxamide involves its interaction with specific molecular targets. The furan ring can interact with bacterial enzymes, inhibiting their activity and leading to antimicrobial effects. The benzyl and cyclopropylsulfamoyl groups may enhance the compound’s binding affinity to these targets, increasing its potency.

Comparison with Similar Compounds

N-benzyl-5-(cyclopropylsulfamoyl)furan-2-carboxamide can be compared with other furan derivatives such as:

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological activities and chemical properties.

Properties

IUPAC Name

N-benzyl-5-(cyclopropylsulfamoyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O4S/c18-15(16-10-11-4-2-1-3-5-11)13-8-9-14(21-13)22(19,20)17-12-6-7-12/h1-5,8-9,12,17H,6-7,10H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATPRFCITKABNQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NS(=O)(=O)C2=CC=C(O2)C(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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